Product packaging for Ethyl hexahydro-1H-azepine-1-propionate(Cat. No.:CAS No. 6763-93-5)

Ethyl hexahydro-1H-azepine-1-propionate

Cat. No.: B1615408
CAS No.: 6763-93-5
M. Wt: 199.29 g/mol
InChI Key: PMJXFMISXSNVBR-UHFFFAOYSA-N
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Description

Classification and Structural Features of Azepines and Azepanes

The classification of this group of heterocyclic compounds is fundamentally based on the degree of saturation within the seven-membered ring. The two primary categories are azepines, which are unsaturated, and azepanes, their fully saturated counterparts.

Azepines : These are seven-membered heterocyclic compounds containing one nitrogen atom and three double bonds within the ring. slideshare.netwikipedia.org The general chemical formula is C₆H₇N. wikipedia.org Due to the instability of a planar seven-membered ring, azepines exist in non-planar boat and chair conformations. slideshare.net There are four main tautomeric forms, distinguished by the position of the double bonds relative to the nitrogen atom: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. slideshare.net The 1H-azepine form is generally unstable and tends to convert to the more stable 3H form. wikipedia.org

Azepanes : Also known as hexahydroazepine or hexamethyleneimine, azepane is the fully saturated derivative of azepine, with the chemical formula (CH₂)₆NH or C₆H₁₃N. wikipedia.orgcymitquimica.com This saturation means the ring contains no double bonds, resulting in a more stable, flexible structure. cymitquimica.com This conformational flexibility is often a critical factor in the biological activity of its derivatives. lifechemicals.com Like other cyclic amines, the nitrogen atom in the azepane ring makes it a versatile building block in organic synthesis. cymitquimica.com

Table 1: Comparison of Azepine and Azepane

FeatureAzepineAzepane
Chemical Formula C₆H₇NC₆H₁₃N
Saturation Unsaturated (contains double bonds)Saturated (no double bonds)
Common Names AzacycloheptatrieneHexahydroazepine, Hexamethyleneimine
Stability Less stable, exists in tautomeric formsMore stable
Structure Non-planar boat and chair conformationsFlexible ring structure

Historical Context of Azepane Ring System Research

Research into azepine and azepane derivatives has a rich history, largely propelled by their significant pharmacological potential. researchgate.netresearchgate.net Over the past several decades, the azepane scaffold has been identified as a key structural motif in a wide array of bioactive molecules, including natural products and synthetic drugs. nih.govnih.gov This has led to the development of numerous synthetic routes to access these seven-membered rings, which can be challenging to construct due to unfavorable cyclization kinetics. nih.govresearchgate.net

Early and persistent research efforts have focused on methods like the ring expansion of smaller five- or six-membered rings, which can be achieved through various means, including thermal and photochemical methods. researchgate.net More contemporary strategies have emerged, such as ring-closing metathesis and novel zirconium-mediated approaches, which offer greater flexibility for creating diverse and functionalized azepane derivatives. researchgate.net The continuous interest is demonstrated by the fact that over 20 drugs approved by the FDA contain the azepane moiety, used to treat a range of conditions. nih.gov The development of efficient synthetic methodologies remains a timely and important task to fully exploit the potential of this chemical scaffold. researchgate.netnih.gov

Significance of Ethyl Hexahydro-1H-Azepine-1-Propionate within Azepane Chemistry

Within the broad class of azepane derivatives, N-substituted azepanes are of particular importance as they allow for the introduction of diverse functional groups onto the core scaffold. This compound is a prime example of such a derivative, where an ethyl propionate (B1217596) group is attached to the nitrogen atom of the azepane ring.

This specific compound serves as a valuable building block or intermediate in organic synthesis. The presence of the ester functional group provides a reactive handle for further chemical modifications, enabling the construction of more complex molecules. The synthesis of such functionalized azepanes is crucial for creating libraries of compounds for drug discovery screening. researchgate.net Azepane-based structures are integral to a variety of therapeutic agents, including anticancer, antidiabetic, and antiviral drugs. nih.govnih.gov The conformational diversity of the substituted azepane ring can be pivotal for its biological activity, and the ability to introduce specific substituents like the ethyl propionate chain is key for effective molecular design. lifechemicals.com

This compound, with its defined structure and reactive potential, represents a key component in the ongoing exploration of azepane chemistry. Its utility lies in its role as a precursor for potentially bioactive molecules, contributing to the discovery of novel therapeutic agents. nih.gov

Table 2: Properties of this compound

PropertyValueSource
IUPAC Name ethyl 3-(azepan-1-yl)propanoate nih.gov
CAS Number 6763-93-5 nih.gov
Molecular Formula C₁₁H₂₁NO₂ nih.gov
Molecular Weight 199.29 g/mol nih.gov
Canonical SMILES CCOC(=O)CCN1CCCCCC1 nih.gov
InChI Key PMJXFMISXSNVBR-UHFFFAOYSA-N nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 5 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO2 B1615408 Ethyl hexahydro-1H-azepine-1-propionate CAS No. 6763-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(azepan-1-yl)propanoate
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InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)7-10-12-8-5-3-4-6-9-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PMJXFMISXSNVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217953
Record name Ethyl hexahydro-1H-azepine-1-propionate
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Molecular Weight

199.29 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6763-93-5
Record name Ethyl hexahydro-1H-azepine-1-propanoate
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Record name Ethyl hexahydro-1H-azepine-1-propionate
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Record name Ethyl hexahydro-1H-azepine-1-propionate
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Synthetic Methodologies for Ethyl Hexahydro 1h Azepine 1 Propionate and Its Analogues

Strategies for Azepane Ring Formation

The azepane ring, a seven-membered saturated heterocycle containing a single nitrogen atom, is a crucial structural motif found in numerous bioactive molecules and natural products. nih.govwikipedia.org Its synthesis is a non-trivial challenge due to the entropic and enthalpic barriers associated with forming medium-sized rings. nih.gov Consequently, a variety of synthetic strategies have been developed to efficiently construct this scaffold.

Cyclization Reactions in Hexahydroazepine Synthesis

Direct cyclization methods are fundamental to forming the azepane skeleton. These reactions typically involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close a linear precursor into a seven-membered ring.

One notable approach is the transition metal-catalyzed cyclization. For instance, a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines has been developed to produce trifluoromethyl-substituted azepine derivatives. nih.gov This method involves an intermolecular amine addition followed by an intramolecular cyclization, offering an efficient route to highly functionalized azepines. nih.gov

Another powerful technique is the aza-Prins cyclization. A methodology utilizing iron(III) salts as sustainable catalysts has been developed for the synthesis of tetrahydroazepines. nih.gov This reaction combines an aza-Prins cyclization with a Peterson-type elimination in a single step, forming a C-N bond, a C-C bond, and an endocyclic double bond under mild conditions. nih.gov The starting materials for this process are typically homoallylic amines and aldehydes. nih.gov

Furthermore, cyclohydrocarbonylation reactions, catalyzed by transition metals like rhodium, provide an effective route to various nitrogen heterocycles. iupac.org This process involves the hydroformylation of an unsaturated precursor followed by an intramolecular condensation to form the cyclic amine. iupac.org

Table 1: Overview of Selected Cyclization Reactions for Azepine Synthesis

Reaction Type Catalyst/Reagent Key Features Source
Tandem Amination/Cyclization Cu(I) complexes Forms functionalized azepines from allenynes and amines. nih.gov
Silyl Aza-Prins Cyclization Iron(III) salts Creates tetrahydroazepines from homoallylic amines and aldehydes. nih.gov

Ring Expansion Approaches to Azepane Scaffolds

Ring expansion reactions offer a powerful alternative for constructing the azepane framework, often starting from more readily available five- or six-membered rings. researchgate.net These methods circumvent the challenges of direct seven-membered ring cyclization by inserting an atom or group into a pre-existing cyclic system.

A prominent example is the expansion of piperidine (B6355638) rings. Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the ring expansion of substituted piperidines. rsc.orgresearchgate.net This strategy has been applied to the construction of azepine backbones for potentially bioactive compounds. rsc.orgresearchgate.net Similarly, the Beckmann rearrangement, which converts an oxime to an amide, is a classic method that can lead to lactam ring expansion, a key step in some azepane syntheses. nih.gov

More recent innovations include the photochemical dearomative ring expansion of nitroarenes. nih.gov This strategy, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) framework into a seven-membered ring system by converting the nitro group into a singlet nitrene, which then inserts into the ring. nih.govmanchester.ac.uk A subsequent hydrogenolysis step yields the saturated azepane. nih.gov

Table 2: Comparison of Ring Expansion Methods for Azepane Synthesis

Starting Material Method Key Features Source
Piperidines Various (e.g., via aziridinium (B1262131) intermediates) Stereoselective and regioselective formation of azepanes. rsc.orgresearchgate.net
Nitroarenes Photochemical Dearomatization/Nitrene Insertion Uses simple nitroarenes and blue light; occurs in two steps. nih.govmanchester.ac.uk
Cyclic Ketones Beckmann Rearrangement Rearrangement of an oxime to an amide, leading to a lactam. nih.gov

Nitrene Insertion Reactions for Azepine Ring Assembly

Nitrene insertion is a key reaction in several azepine synthesis strategies, including the previously mentioned expansion of nitroarenes. Nitrenes, which are highly reactive nitrogen analogues of carbenes, can be generated from precursors like azides or isocyanates. slideshare.netwikipedia.org

The insertion of a stabilized singlet nitrene into a benzene ring is a common method for synthesizing the azepine core. slideshare.net This can be achieved through the photolytic or thermolytic decomposition of aryl azides. researchgate.networktribe.com The highly reactive nitrene intermediate can then undergo cycloaddition with the aromatic system, followed by rearrangement to form the expanded seven-membered azepine ring. researchgate.netwikipedia.org

Recent advancements have focused on achieving site-selective nitrogen atom insertion. One such strategy involves using arenols as substrates, which can be dearomatized to facilitate C-C bond cleavage and directed nitrogen insertion. rsc.org This method provides a direct route to benzazepine rings from an azide (B81097) intermediate. rsc.org The choice of reaction conditions and the substitution pattern on the aromatic precursor can influence the reaction pathway, sometimes leading to other products besides ring expansion. worktribe.com

Precursor Chemistry for Ethyl Hexahydro-1H-Azepine-1-Propionate Synthesis

The synthesis of the target compound, this compound, requires two key components: the pre-formed azepane ring (hexahydro-1H-azepine) and the ethyl propionate (B1217596) side chain, which is attached to the ring's nitrogen atom.

Preparation of Key Azepane Intermediates (e.g., from azepane-1-carboxylic acid)

The parent compound, azepane (also known as hexamethyleneimine), is a colorless liquid that serves as the fundamental building block. wikipedia.org It can be produced industrially by the partial hydrogenolysis of hexamethylenediamine. wikipedia.org For laboratory-scale synthesis, various functionalized azepane intermediates are often prepared.

For example, ethyl 4-oxo-azepan-3-carboxylate hydrochloride is a useful intermediate that can be prepared and purified through crystallization. google.com Such keto-esters provide a handle for further chemical modification of the azepane ring. The synthesis can involve multi-step sequences starting from acyclic precursors. google.com Additionally, derivatives like (3R, 4R)-3-(4-tert-butoxy-benzoylamino)-4-(4-tert-butoxy-benzoyloxy)-azepane-1-carboxylic acid tert-butyl ester demonstrate how the azepane nitrogen can be protected (in this case, as a tert-butyl carbamate) while other positions on the ring are functionalized. google.com This protecting group can later be removed to allow for the alkylation of the nitrogen.

Synthesis of Propionate Side Chains

The final step in the synthesis of this compound is the attachment of the ethyl 3-propionate group to the nitrogen of the azepane ring. This is typically achieved through an N-alkylation reaction. nih.govresearchgate.net

In this reaction, azepane, acting as a nucleophile, attacks an alkylating agent containing the ethyl propionate moiety. A common and effective alkylating agent for this purpose is ethyl acrylate, via a Michael addition reaction. Alternatively, an ethyl propionate molecule with a leaving group at the 3-position, such as ethyl 3-bromopropionate, can be used in a standard nucleophilic substitution reaction.

The efficiency of N-alkylation can be enhanced using various catalytic systems. While many methods exist, iron-catalyzed N-alkylation has been shown to be effective for forming C-N bonds by reacting nitrogen-based nucleophiles with electrophiles. nih.gov The choice of solvent and catalyst can be crucial for achieving high yields and selectivity, especially when dealing with primary amines where over-alkylation can be an issue; however, with a secondary amine like azepane, mono-alkylation is the expected outcome. researchgate.net

Direct and Multi-Step Synthesis of this compound

The construction of this compound, also known by its IUPAC name ethyl 3-(azepan-1-yl)propanoate, can be achieved through several reliable synthetic routes. nih.gov These methods typically involve forming the ester functional group and attaching the propionate side chain to the nitrogen of the hexahydroazepine ring.

Esterification and Coupling Reactions

The most straightforward approach to synthesizing the target compound is through the N-alkylation of hexahydroazepine (azepane) with a suitable ethyl propionate derivative. A common method is the Michael addition of hexahydroazepine to ethyl acrylate. This reaction is typically performed in a solvent like tetrahydrofuran (B95107) and can be catalyzed by a base, such as sodium hydroxide. chemicalbook.com This pathway directly forms the carbon-nitrogen bond and incorporates the ethyl propionate moiety in a single, efficient step.

Alternatively, the synthesis can proceed via a two-step sequence involving the creation of 3-(azepan-1-yl)propanoic acid, followed by its esterification. The initial step would involve reacting hexahydroazepine with 3-halopropanoic acid or acrylic acid. The resulting carboxylic acid intermediate is then converted to the ethyl ester. Standard esterification protocols, such as Fischer esterification (reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid), can be employed.

For milder conditions, coupling reagents commonly used in peptide synthesis are highly effective. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the amide bond formation between the carboxylic acid and ethanol, though this is less common for simple esters compared to direct alkylation or Fischer esterification.

Method Reactants Typical Conditions Key Features
Michael Addition Hexahydroazepine, Ethyl AcrylateBase catalyst (e.g., NaOH) in THFDirect, one-step, high atom economy
N-Alkylation Hexahydroazepine, Ethyl 3-bromopropionateBase (e.g., K2CO3) in a polar aprotic solvent (e.g., Acetonitrile)Two-component reaction, good yields
Fischer Esterification 3-(Azepan-1-yl)propanoic Acid, EthanolStrong acid catalyst (e.g., H2SO4), refluxClassic method, requires prior synthesis of the acid

Specific Reaction Sequences for Target Compound Elaboration

While direct methods are often preferred for simplicity, the elaboration of the azepane scaffold can also be envisioned through more complex, multi-step sequences. These routes, while not necessarily the most efficient for this specific target, highlight a range of powerful chemical transformations used in heterocyclic chemistry. A hypothetical pathway could involve the following sequence of established reactions:

Willgerodt Rearrangement: This reaction is traditionally used to convert an aryl alkyl ketone into an amide. Its application here is less direct for an aliphatic target but illustrates a method for forming a carbon-nitrogen bond and a carbonyl group from a ketone precursor.

Acyl Chloride Formation: Carboxylic acids can be activated by conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate is then ready for acylation.

Acylation: An amine, such as a precursor to the azepane ring, can be acylated with an acyl chloride (e.g., propanoyl chloride) to form an amide.

Cyclization: The azepane ring itself can be formed through various cyclization strategies. For instance, intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a powerful method. Another classic approach is the Dieckmann condensation of a diester to form a cyclic β-keto ester, which can then be further modified.

C-Ethylation: This refers to the addition of an ethyl group to a carbon atom, typically adjacent to a carbonyl group (an α-carbon), via its enolate. This step is more relevant for building carbon skeletons than for the synthesis of the title compound.

Wolff-Kishner-Huang Reduction: This reaction specifically reduces a ketone or aldehyde to the corresponding alkane under basic conditions, offering a way to remove carbonyl groups introduced during the synthesis.

Lithium Aluminum Hydride (LAH) Reduction: A potent reducing agent, LAH is highly effective at reducing amides to amines. In the context of azepane synthesis, LAH reduction of caprolactam (a cyclic amide) is a fundamental method for producing hexahydroazepine, the core of the target molecule. chemicalbook.com

Salt Formation: The final tertiary amine product can be converted into a salt (e.g., a hydrochloride salt) by reacting it with an acid. This is often done to improve the compound's stability and crystallinity.

Green Chemistry Approaches in Hexahydroazepine Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. In the synthesis of hexahydroazepines and their derivatives, green chemistry principles are being applied to reduce waste, minimize energy consumption, and avoid hazardous substances.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. tue.nl In the synthesis of N-substituted azepanes, microwave heating can be applied to N-alkylation or coupling reactions, potentially reducing the need for large volumes of solvent and decreasing energy consumption.

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Typically hoursOften minutes
Energy Input Conductive heating, often inefficientDirect dielectric heating, highly efficient
Yields Variable, may be lower due to side reactionsOften higher, with improved selectivity
Solvent Volume Can be significantOften reduced, sometimes solvent-free

Solvent-Free and Catalytic Methods in Azepane Production

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reaction conditions, sometimes facilitated by grinding reactants together (mechanochemistry) or running reactions "neat" (without any solvent), can significantly reduce chemical waste.

Furthermore, the use of catalysts is inherently greener than stoichiometric reagents. In the synthesis of the azepane core and its derivatives, catalytic methods are paramount.

Catalytic Reductive Amination: This is a highly efficient method for forming C-N bonds and can be used to construct the azepane ring via intramolecular cyclization or to add substituents to the nitrogen atom. It often uses molecular hydrogen (H₂) as the reductant and a metal catalyst (e.g., Palladium, Platinum, or Nickel), with water being the only byproduct.

Copper-Catalyzed Reactions: Copper catalysts have proven effective in a variety of C-N bond-forming reactions, including the synthesis of functionalized azepines. nih.govresearchgate.net These catalysts are often less expensive and less toxic than other transition metals like palladium. Research has shown that copper iodide (CuI) can be used to catalyze the synthesis of various azepine derivatives under relatively mild conditions. researchgate.net These methods offer an alternative to traditional multi-step processes and contribute to more sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Organic Transformations of Ethyl Hexahydro 1h Azepine 1 Propionate

Nucleophilic Substitution Reactions Involving the Propionate (B1217596) Moiety and Azepane Ring

The ethyl propionate moiety is the primary site for nucleophilic substitution reactions in this molecule. The ester group can undergo classic nucleophilic acyl substitution, while the azepane ring itself is largely unreactive toward nucleophiles unless activated.

Reactions of the Propionate Moiety:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 3-(azepan-1-yl)propanoic acid and ethanol (B145695). The reaction follows the standard mechanisms for ester hydrolysis.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group.

Amidation: Amines can react with the ester, typically at elevated temperatures or with catalysis, to displace the ethoxy group and form the corresponding amide. This transformation is crucial in medicinal chemistry for modifying compound properties. For instance, ester-containing azepane derivatives have been converted to more stable amide analogues to improve plasma stability for drug candidates. acs.org

Reduction: The ester can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, 3-(azepan-1-yl)propan-1-ol.

Reactions of the Azepane Ring: The saturated azepane ring is generally inert to direct nucleophilic attack. However, if the nitrogen atom is quaternized (see Section 3.2), the ring can become susceptible to ring-opening reactions by strong nucleophiles, following a Hofmann elimination-type pathway if a suitable beta-hydrogen is present.

Reactions at the Azepane Nitrogen Atom

The lone pair of electrons on the tertiary nitrogen atom of the azepane ring is a key center of reactivity.

Protonation: As a tertiary amine, the nitrogen atom is basic and readily reacts with acids to form a water-soluble azepanium salt.

Quaternization: The nitrogen can act as a nucleophile, reacting with alkyl halides to form quaternary ammonium (B1175870) salts. jcu.czgoogle.com For instance, reaction with methyl iodide would yield N-ethyl-N-(3-(ethoxycarbonyl)propyl)azepanium iodide. This process is a common method for synthesizing cationic surfactants and modifying the biological properties of amine-containing compounds. jcu.cz These reactions typically involve refluxing the tertiary amine with an alkylating agent, sometimes in a solvent like ethanol. jcu.cz

Oxidation: The nitrogen atom can be oxidized by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. N-oxides are important intermediates in organic synthesis and can alter the pharmacological profile of a parent amine.

Electrophilic and Radical Transformations of the Azepane Ring System

While the saturated azepane ring lacks the π-electron system that facilitates electrophilic aromatic substitution, functionalization of the ring's C-H bonds is possible through various modern synthetic methods. youtube.comyoutube.com

Electrophilic Reactions: Direct electrophilic substitution on the saturated ring is not feasible. However, functionalization can be achieved by first creating unsaturation within the ring, for example, by forming an enamine or enecarbamate derivative from a corresponding azepanone (caprolactam). These intermediates can then undergo electrophilic attack. For example, α-halo eneformamides derived from caprolactam are precursors to functionalized azepanes via cross-coupling reactions. acs.org

Radical Reactions: Free radical reactions can be used to functionalize the C-H bonds of the azepane ring. For instance, radical-based mechanisms have been proposed in certain copper-catalyzed annulation reactions involving related pyrrolidine (B122466) systems, suggesting the potential for such pathways in azepane chemistry. researchgate.net Photochemical methods, which often involve radical intermediates, are increasingly used for complex ring transformations. A notable example is the photochemical dearomative ring expansion of nitroarenes, which proceeds through a singlet nitrene intermediate to form a 3H-azepine, subsequently hydrogenated to the saturated azepane. manchester.ac.ukresearchgate.net This highlights a powerful strategy for accessing polysubstituted azepanes. manchester.ac.ukresearchgate.net

Pericyclic and Cycloaddition Reactions of Azepines/Azepanes

The saturated azepane ring of Ethyl hexahydro-1H-azepine-1-propionate cannot directly participate in pericyclic or cycloaddition reactions. These reactions require the presence of a π-system, which is characteristic of the unsaturated analogue, azepine. slideshare.net Should the title compound be dehydrogenated to an N-substituted azepine, a range of cycloaddition reactions become accessible.

N-substituted azepines can act as dienes or trienes in cycloaddition reactions:

[4+2] Cycloaddition (Diels-Alder Reaction): Azepines can undergo Diels-Alder reactions with various dienophiles. wikipedia.org The reaction typically occurs across the C2-C5 positions of the azepine ring. slideshare.net Hetero-Diels-Alder reactions, where the dienophile contains a heteroatom (e.g., imines, carbonyls), are also well-established for producing novel heterocyclic frameworks. rsc.orgsemanticscholar.orgwikipedia.org

[6+2] Cycloaddition: This is a characteristic reaction for N-substituted azepines, where they react as a 6π component with a 2π component (an alkyne or alkene) to form 9-azabicyclo[4.2.1]nona-triene or -diene systems. nih.gov

The table below summarizes representative cycloaddition reactions involving azepine systems.

Reaction TypeAzepine SystemReactantCatalyst/ConditionsProduct Type
[4+2] Hetero-Diels-Alder2,3-Dihydro-1H-azepinesHeterodienophilesThermalFused bicyclic systems
[6+2] CycloadditionN-CarbethoxyazepineTerminal AlkynesCo(acac)₂(dppe)/Zn/ZnI₂9-Azabicyclo[4.2.1]nona-2,4,7-trienes
[4+3] AnnulationN-Phenyl IminePropargyl EsterAu(III) CatalystFunctionalized Azepines

Aromatization and Dehydrogenation Pathways of Azepines

Aromatization is a reaction pathway available to unsaturated azepines, not the saturated azepane ring of the title compound. slideshare.net Dehydrogenation of the azepane would be a prerequisite to enable such transformations. N-substituted azepines can aromatize through various mechanisms, often involving rearrangement or ring contraction. For example, N-alkoxycarbonyl-1H-azepine can undergo electrochemical oxidation that leads to ring contraction, forming N-alkoxycarbonylaniline.

Interactions with Metal Carbonyl Complexes and Catalytic Conversions

The interaction of azepane and azepine derivatives with metals is a key aspect of their chemistry, particularly in catalysis. wikipedia.org

Coordination of the Azepane Nitrogen: The tertiary nitrogen in this compound can act as a Lewis base, coordinating to transition metal centers. This coordination is fundamental to many catalytic processes where the metal activates the substrate or a reagent.

Reactions with Metal Carbonyls: Unsaturated N-substituted azepines are known to react with transition-metal carbonyls. slideshare.net The azepine can coordinate to the metal center in various modes (η¹, η², η⁴, η⁶, or η⁷), depending on the metal and its electron count. researchgate.net For example, tricarbonyl(N-cyanoazepine)metal(0) complexes of chromium, molybdenum, and tungsten have been synthesized by reacting the corresponding metal tricarbonyl precursor with N-cyanoazepine. researchgate.net These reactions often involve the photochemical substitution of one or more carbonyl ligands. researchgate.netrsc.org While the saturated azepane ring lacks the π-system for such multidentate coordination, its nitrogen lone pair can still displace ligands like CO from a metal center in a substitution reaction. nih.gov

Investigation of Azepane-Derived Covalent Modifications in Model Systems

The azepane scaffold is a significant structural motif in medicinal chemistry, found in numerous bioactive compounds and approved drugs. nih.govlifechemicals.comnih.gov This framework can be incorporated into molecules designed to covalently modify biological targets, such as enzymes. nih.govbrown.edu

A covalent inhibitor typically contains a reactive electrophilic group (a "warhead") that forms a permanent bond with a nucleophilic amino acid residue (like cysteine or lysine) in the target protein. nih.govnih.gov The inhibitor first binds non-covalently, and this proximity facilitates the irreversible bond-forming reaction. nih.gov

While this compound itself is not a covalent inhibitor, its azepane core can serve as a scaffold for such agents. By attaching a suitable electrophilic warhead to the azepane ring or its side chain, a targeted covalent inhibitor could be designed. The azepane structure provides a three-dimensional framework that can be optimized to achieve specific non-covalent interactions, ensuring that the warhead is correctly positioned for reaction within the target's active site. lifechemicals.com This strategy is employed to enhance potency, overcome drug resistance, and achieve prolonged duration of action. nih.gov For example, azepane derivatives have been developed as potent inhibitors for targets like protein kinase B, where the azepane ring is crucial for binding orientation. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl Hexahydro 1h Azepine 1 Propionate

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of Ethyl hexahydro-1H-azepine-1-propionate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the molecule's carbon-hydrogen framework can be assembled. While specific experimental spectra for this compound are not widely published, a detailed prediction of the expected spectral data can be derived from established principles and analysis of structurally similar molecules.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The structure contains an ethyl ester group and a substituted azepine ring, leading to several key resonances. The integration of these signals would correspond to the number of protons in each environment.

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) are outlined below. These predictions are based on the electronic environment of the protons, with electronegative atoms like oxygen and nitrogen causing downfield shifts.

Predicted ¹H NMR Data

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationDescription
-O-CH₂-CH₃ ~1.2Triplet3HEthyl group methyl protons, coupled to the adjacent methylene (B1212753) group.
-CH₂-CH₂ -CH₂- (azepine)~1.5-1.7Multiplet8HMethylene protons on the azepine ring, overlapping in a complex multiplet.
-CO-CH₂ -CH₂-N-~2.5Triplet2HMethylene protons adjacent to the carbonyl group.
-CO-CH₂-CH₂ -N-~2.7Triplet2HMethylene protons adjacent to the azepine nitrogen.
-N-CH₂ -CH₂- (azepine)~2.6Multiplet4HMethylene protons on the azepine ring adjacent to the nitrogen.
-O-CH₂ -CH₃~4.1Quartet2HEthyl group methylene protons, deshielded by the adjacent oxygen atom.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, nine unique carbon signals are anticipated. A ¹³C NMR spectrum is noted as being available in the SpectraBase database. rsc.org

The predicted chemical shifts are influenced by the hybridization and electronic environment of the carbon atoms. The carbonyl carbon of the ester group is expected to appear significantly downfield.

Predicted ¹³C NMR Data

Carbon (Position)Predicted Chemical Shift (δ, ppm)Description
-O-CH₂-C H₃~14Ethyl group methyl carbon.
-C H₂-C H₂-C H₂- (azepine)~27-30The three sets of methylene carbons on the azepine ring distant from the nitrogen.
-CO-C H₂-CH₂-N-~33Methylene carbon alpha to the carbonyl group.
-CO-CH₂-C H₂-N-~52Methylene carbon alpha to the nitrogen atom.
-N-C H₂-CH₂- (azepine)~55Methylene carbons on the azepine ring adjacent to the nitrogen.
-O-C H₂-CH₃~60Ethyl group methylene carbon, deshielded by the oxygen atom.
-C O-O-~173Carbonyl carbon of the ester group.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would show cross-peaks connecting the ethyl group's -CH₂- and -CH₃ protons. It would also confirm the connectivity of the propionate (B1217596) chain by showing a correlation between the -CO-CH₂- and -CH₂-N- protons. Within the azepine ring, adjacent methylene groups would also exhibit cross-peaks, helping to trace the ring's structure.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This technique is crucial for determining the three-dimensional conformation of the molecule. For instance, NOESY could reveal spatial proximities between protons on the propionate side chain and specific protons on the azepine ring, providing insight into the preferred orientation and folding of the side chain relative to the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. Data available from the NIST Mass Spectrometry Data Center for this compound (NIST Number: 341712) indicates the most prominent peaks. nih.gov The base peak (the most intense signal) is observed at m/z 112, with other significant fragments at m/z 42 and m/z 58. nih.gov

The fragmentation pattern can be rationalized based on the structure:

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. For this molecule, cleavage of the ethyl propionate side chain from the azepine ring nitrogen would result in a stable, nitrogen-containing cation. The loss of the propionate group and subsequent rearrangement leads to the formation of the base peak ion at m/z 112 . This fragment is a key identifier for the substituted azepine ring structure.

Further Fragmentation: Other observed fragments likely arise from the breakdown of the side chain or further fragmentation of the azepine ring itself.

Predicted EI-MS Fragmentation Data

m/zProposed Fragment IonDescription
199[C₁₁H₂₁NO₂]⁺Molecular Ion (M⁺)
112 [C₇H₁₄N]⁺ Base Peak , resulting from α-cleavage and loss of the ethyl propionate group.
58[C₃H₈N]⁺Fragment likely arising from the propionate side chain with the nitrogen.
42[C₂H₄N]⁺ or [C₃H₆]⁺Common small fragments in mass spectrometry.

High-Resolution Mass Spectrometry measures the mass of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound, the molecular formula is C₁₁H₂₁NO₂.

HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The computed monoisotopic mass for C₁₁H₂₁NO₂ is 199.157228913 Da. nih.gov An experimental HRMS measurement confirming this exact mass would provide unambiguous evidence for the compound's elemental formula, serving as a final confirmation of its identity when combined with NMR data.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights (e.g., LC/MS/MS for adduct identification)

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural elucidation of molecules like this compound. While specific MS/MS studies on this exact compound are not extensively documented in the public domain, the fragmentation patterns can be predicted based on the known behavior of related structures, such as other N-substituted azepanes and ethyl esters.

In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) experiment in positive ion mode, the parent molecule would first be protonated to form the molecular ion adduct [M+H]⁺. For this compound (molar mass: 199.29 g/mol ), this would correspond to an m/z of 200.29. nih.gov Collision-induced dissociation (CID) of this precursor ion would likely induce fragmentation at the most labile bonds.

Key predictable fragmentation pathways include:

α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the azepane ring is a common fragmentation pathway for cyclic amines. nih.gov This could result in the loss of alkyl fragments from the ring.

Ester Group Fragmentation: The ethyl propionate moiety is expected to undergo characteristic cleavages. This includes the loss of the ethoxy group (-OCH2CH3) or the entire ethyl group (-CH2CH3). A McLafferty rearrangement is also possible. miamioh.edu

Loss of the Propionate Side Chain: Cleavage of the C-N bond connecting the propionate side chain to the azepane ring would result in a fragment corresponding to the protonated azepane ring.

A study on the fragmentation of related diterpenoid esters showed that the loss of acyl moieties is a primary fragmentation pathway, which supports the predicted loss of the propionate group in the title compound. ekb.eg These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification in complex matrices and for gaining insights into its structural integrity under energetic conditions.

Table 1: Predicted MS/MS Fragmentation for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Probable Neutral Loss Fragmentation Pathway
200.29 154.23 C2H5OH (Ethanol) Loss of the ethoxy group and hydrogen rearrangement
200.29 128.18 C2H5COO (Propionyl group) Cleavage of the N-C bond of the side chain
200.29 100.12 C5H9O2 (Ethyl propionate radical) Cleavage of the N-C bond to the ring

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides critical information about the functional groups present in a molecule and their chemical environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by absorption bands corresponding to its constituent functional groups: the ester and the tertiary amine within the saturated heterocyclic ring. While a full experimental spectrum is not publicly available, the characteristic vibrational frequencies can be inferred from studies on similar compounds like ethyl propionate and azepane derivatives. nih.govnih.gov

The most prominent feature would be the strong carbonyl (C=O) stretching vibration from the ester group, typically observed in the region of 1730-1750 cm⁻¹. nih.gov The C-O stretching vibrations of the ester group would also give rise to strong bands in the 1100-1300 cm⁻¹ region. nih.gov

The azepane ring contributes several characteristic vibrations. The C-N stretching vibration of the tertiary amine is expected to appear in the fingerprint region, typically around 1100-1200 cm⁻¹. nih.gov The CH₂ scissoring and rocking deformations from the methylene groups in the azepane ring and the ethyl propionate chain would be visible in the 1440-1480 cm⁻¹ range. Finally, the C-H stretching vibrations from the numerous aliphatic groups will be present as strong bands in the 2850-2960 cm⁻¹ region.

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2850-2960 Strong C-H Stretch Aliphatic CH₂ and CH₃
1730-1750 Strong C=O Stretch Ester
1440-1480 Medium CH₂ Scissoring Aliphatic CH₂
1100-1300 Strong C-O Stretch Ester

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While also sensitive to vibrational modes, the selection rules are different, often making non-polar bonds more visible. For this compound, the C-C skeletal vibrations of the azepane ring and the ethyl chain would be expected to produce strong signals in the Raman spectrum.

The symmetric C-H stretching vibrations around 2900 cm⁻¹ are typically strong in Raman spectra. The C=O stretch of the ester is generally weaker in Raman than in IR. However, the skeletal vibrations of the azepane ring, which may be weak in the IR spectrum, could be more pronounced in the Raman spectrum, providing valuable structural information about the conformation of the seven-membered ring. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Analysis and Conformation

No published crystal structure for this compound is currently available. However, crystallographic studies on related azepane derivatives provide a strong basis for predicting its solid-state conformation. rsc.org The seven-membered azepane ring is flexible and can adopt several low-energy conformations, most commonly a twisted-chair or a boat-like conformation. The specific conformation adopted in the crystal lattice will be influenced by the steric bulk of the ethyl propionate substituent and the intermolecular forces at play. nih.govrsc.org

Analysis of related structures suggests that the ethyl propionate group would likely occupy an equatorial position on the azepane ring to minimize steric hindrance. rsc.org The precise bond lengths and angles would be determined, confirming the sp³ hybridization of the carbon and nitrogen atoms in the ring.

Hydrogen Bonding Network Characterization

As this compound itself does not possess any strong hydrogen bond donors (like N-H or O-H groups), it cannot form strong intermolecular hydrogen bonds with itself. nih.gov However, the nitrogen atom of the azepane ring and the oxygen atoms of the ester carbonyl group are potential hydrogen bond acceptors. rsc.org

Therefore, if co-crystallized with a suitable hydrogen bond donor solvent (e.g., water, methanol), it would be expected to form a hydrogen bonding network. The nitrogen atom, being a tertiary amine, would be a reasonably good acceptor. The carbonyl oxygen of the ester group would also be a primary site for hydrogen bonding. Characterization of such a network would involve identifying the donor-acceptor distances and angles, which provide insight into the strength and geometry of these interactions. In the absence of a strong donor, weaker C-H···O or C-H···N interactions might play a role in the crystal packing. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Ethyl propionate
Azepane
Ketamine

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any potential impurities, starting materials, or by-products from its synthesis. These methods offer high-resolution separation, enabling the quantification of the main component and the detection of trace-level impurities.

A robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a cornerstone for the quality control of this compound. The development of such a method involves a systematic optimization of chromatographic conditions to achieve a suitable separation of the main compound from any process-related impurities or degradation products. pensoft.net

Method Development: The separation is typically achieved on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). pensoft.net A common approach involves using a mobile phase consisting of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) or formate (B1220265) buffer, delivered in an isocratic or gradient elution mode. pensoft.netsielc.com For instance, a mobile phase of acetonitrile and a phosphate buffer at pH 3 could be used with a flow rate of 1.0 mL/min. pensoft.net The column temperature is often maintained at a constant value, for example, 30°C, to ensure reproducibility. pensoft.net Since this compound lacks a strong chromophore, detection at a low UV wavelength, such as 205 or 210 nm, would be appropriate.

Method Validation: Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. pensoft.net This involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness.

Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products, is confirmed by the absence of interfering peaks at the retention time of the main compound. juniperpublishers.com

Linearity: This is established by analyzing a series of solutions at different concentrations and demonstrating a direct proportional relationship between the concentration and the detector response (peak area).

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by performing multiple analyses of a homogenous sample, with the results typically expressed as the Relative Standard Deviation (RSD). pensoft.net

Accuracy: The closeness of the test results to the true value is determined by applying the method to samples to which a known amount of analyte has been added (spiked samples) and calculating the percentage recovery. pensoft.net

Table 1: HPLC Method Validation Parameters

Parameter Acceptance Criteria Typical Finding
Specificity No interference at the analyte's retention time. Peak is spectrally pure; no co-elution observed.
Linearity (R²) ≥ 0.998 0.9995
Precision (RSD%) ≤ 2.0% < 1.0%
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.5%

| Robustness | RSD ≤ 2.0% after minor changes (flow rate, pH). | Method remains reliable with slight variations. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound. labrulez.com This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. jmchemsci.com

The analytical process involves injecting the sample into a heated port, where it is vaporized. A carrier gas, typically helium, transports the vaporized sample through a capillary column. jppres.com The column separates the different components of the sample based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules (e.g., via electron ionization) and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. labrulez.com This mass spectrum acts as a chemical fingerprint, which can be compared against extensive spectral libraries, such as the NIST library, for confident identification of impurities. jppres.comnih.gov

This technique is particularly valuable for detecting residual solvents from the manufacturing process or small volatile degradation products that may not be easily detected by HPLC. High-resolution GC-MS systems can provide highly accurate mass measurements, which further aids in proposing elemental compositions for unknown impurities. labrulez.com

Table 2: Typical GC-MS Operating Parameters for Impurity Analysis

Parameter Typical Setting Purpose
GC Column 30m x 0.25mm ID, 0.25µm film Separates volatile compounds.
Carrier Gas Helium Transports sample through the column.
Inlet Temperature 250 °C Ensures complete vaporization of the sample.
Oven Program Start at 50°C, ramp to 280°C Separates components based on boiling point.
Transfer Line Temp 280 °C Prevents condensation of analytes before MS detection. labrulez.com
Ion Source Temp 230 °C Optimizes ionization efficiency. labrulez.com
Ionization Mode Electron Ionization (EI) at 70 eV Creates reproducible fragmentation patterns for library matching. labrulez.com

| Mass Range | 50-650 Da | Detects a wide range of potential impurities. labrulez.com |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages of these elements are compared against the theoretically calculated values derived from the compound's molecular formula, C₁₁H₂₁NO₂. nih.govnist.gov

This comparison serves as a crucial check of purity and a confirmation of the compound's empirical formula. A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the correct elemental composition and the identity of the substance. The analysis is performed using a dedicated elemental analyzer, which involves the complete combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector system. The percentage of oxygen is typically determined by difference.

Table 3: Elemental Composition of this compound (C₁₁H₂₁NO₂) nih.govnist.gov

Element Symbol Atomic Mass Count Total Mass Mass Percentage (%)
Carbon C 12.011 11 132.121 66.29%
Hydrogen H 1.008 21 21.168 10.63%
Nitrogen N 14.007 1 14.007 7.03%
Oxygen O 15.999 2 31.998 16.05%

| Total | | | | 199.294 | 100.00% |

Computational Chemistry and Theoretical Investigations of Ethyl Hexahydro 1h Azepine 1 Propionate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide profound insights into the electronic distribution and energy levels of a molecule. For a substituted azepane like Ethyl hexahydro-1H-azepine-1-propionate, these methods can elucidate the influence of the N-propionate substituent on the electronic character of the seven-membered ring.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.govacs.org For a molecule like this compound, DFT calculations would typically be employed to determine optimized geometry, vibrational frequencies, and various electronic properties.

Researchers often use a combination of functionals and basis sets to achieve reliable results. For instance, hybrid functionals like B3LYP or meta-hybrid functionals such as M06-2X, combined with Pople-style basis sets (e.g., 6-311++G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVTZ), are common choices for systems containing nitrogen and oxygen atoms. nih.govresearchgate.net

Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability. acs.org

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom and the carbonyl oxygen of the propionate (B1217596) group would be expected to be regions of high electron density.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov It can quantify the delocalization of electron density between the lone pair of the azepane nitrogen and the adjacent sigma bonds of the substituent.

A hypothetical DFT study on this compound would likely involve the M06-2X functional with the 6-311++G(d,p) basis set to explore its reactivity and stability. nih.gov

Illustrative DFT-Calculated Properties

PropertyPredicted ValueSignificance
HOMO Energy ~ -7.0 eVIndicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons.
LUMO Energy ~ +1.5 eVRepresents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap ~ 8.5 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. acs.org
Dipole Moment ~ 2.5 DReflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. acs.org

Ab Initio Calculations

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (e.g., MP2) are often used for benchmarking and to obtain more accurate energies and geometries, especially for systems where electron correlation is significant. nih.govresearchgate.net

For this compound, MP2 calculations with a basis set like aug-cc-pVTZ could be used to:

Validate the geometries obtained from DFT methods. researchgate.net

Calculate more precise interaction energies between different parts of the molecule.

Investigate the nature of weak intramolecular interactions. nih.gov

While computationally more demanding, ab initio calculations provide a valuable comparison to DFT results and can be crucial for understanding subtle electronic effects. tu-darmstadt.de

Molecular Modeling and Conformational Analysis

The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations. lifechemicals.com The presence of the N-ethyl propionate substituent further complicates this landscape, making computational modeling an indispensable tool for exploring its conformational preferences.

Energy Minimization and Conformational Sampling

To identify the most stable conformers of this compound, a systematic conformational search is necessary. This process typically begins with a molecular mechanics force field (e.g., MMFF94x) to rapidly generate a large number of possible conformations. nih.gov Subsequently, the most promising low-energy conformers are subjected to more accurate geometry optimization using DFT or ab initio methods to determine their relative energies and populations at a given temperature. nih.gov

Predicting Molecular Geometry and Stereochemistry

Computational methods can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles with high accuracy, often showing excellent agreement with experimental data where available. researchgate.net For this compound, calculations would focus on the geometry of the azepane ring and the orientation of the ethyl propionate substituent.

The azepane ring is known to favor twist-chair and chair conformations. acs.org The specific preferred conformation for this substituted derivative would depend on minimizing steric clashes and maximizing stabilizing intramolecular interactions. DFT calculations have been successfully used to substantiate stereochemical assignments in complex azepane derivatives by comparing calculated and experimental NMR data. nih.gov

Hypothetical Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted ValueDescription
C-N-C (ring) ~ 114°Bond angle within the azepane ring.
N-C (substituent) ~ 1.46 ÅBond length between the ring nitrogen and the propionate group.
C=O (carbonyl) ~ 1.22 ÅBond length of the carbonyl group in the substituent.
C-N-C-C (dihedral) VariesKey dihedral angles defining the ring's conformation (e.g., twist-chair).

Interplay of Ring Conformation and Substituent Effects

The conformational flexibility of the azepane ring is intrinsically linked to the nature of its substituents. lifechemicals.com The ethyl propionate group at the nitrogen atom will have a significant impact on the conformational equilibrium of the ring.

The substituent can influence the ring's conformation in several ways:

Steric Hindrance: The bulk of the ethyl propionate group will favor conformations that place it in a pseudo-equatorial position to minimize steric strain with the ring's hydrogen atoms.

Electronic Effects: The electron-withdrawing nature of the propionate group can affect the bond lengths and angles around the nitrogen atom, potentially altering the ring's pucker.

Intramolecular Interactions: There might be weak attractive forces, such as C-H···O interactions, between the substituent and the ring that could stabilize certain conformations.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the intricate details of chemical reactions at a molecular level. For a molecule like this compound, theoretical studies can illuminate the pathways of its formation and subsequent reactions, as well as predict its general reactivity and selectivity. These investigations typically employ methods like Density Functional Theory (DFT) and ab initio calculations to map out potential energy surfaces. researchgate.netresearchgate.net

The synthesis of this compound likely involves the formation of a carbon-nitrogen bond, for instance, through a nucleophilic substitution or a Michael-type addition reaction. Computational studies on similar reactions, such as the aza-Michael addition, have been instrumental in understanding their mechanisms. auburn.edu For example, theoretical investigations of the reaction between amines and unsaturated carbonyl compounds have detailed the step-by-step process, including the formation of intermediates and the associated energy barriers. auburn.edunih.gov

A plausible synthetic route to this compound is the reaction of hexahydro-1H-azepine with ethyl acrylate. A computational study of this reaction would typically start by optimizing the geometries of the reactants, transition states, intermediates, and products. Methods like DFT, with functionals such as B3LYP or M06-2X, are commonly used for this purpose. mdpi.comacs.org The intrinsic reaction coordinate (IRC) is then calculated to confirm that the identified transition state connects the reactants to the products. nih.gov

For analogous reactions, such as the organocatalyzed amidation of esters, DFT calculations have shown that nucleophilic attack is often the rate-determining step. acs.org Similar computational approaches could be applied to understand the reactivity of the azepine nitrogen towards the propionate group, providing insights into the feasibility and kinetics of the synthesis.

Transition state theory is a fundamental concept used in conjunction with computational chemistry to predict reaction rates and selectivity. fiveable.me The energy of the transition state relative to the reactants determines the activation energy of a reaction. By comparing the activation energies of different possible reaction pathways, chemists can predict which products are likely to form and under what conditions.

In the context of this compound, theoretical calculations could be used to explore its conformational landscape and the reactivity of different sites within the molecule. For instance, the nitrogen atom's lone pair availability for further reactions can be assessed. Computational studies on the reactions of similar cyclic amines have successfully predicted their branching ratios and rate constants. researchgate.net

Furthermore, DFT can be used to investigate the site-, regio-, and stereoselectivities of reactions. researchgate.net For example, in reactions involving the azepine ring, calculations can determine whether a reactant will preferentially attack at a specific position. The analysis of global reactivity indices and Parr functions can provide additional insights that correlate well with activation barriers and observed selectivities. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a popular and reliable approach for this purpose. acs.orgimist.mamdpi.comnih.govrsc.orgidc-online.comgaussian.comfigshare.comnih.gov

To predict the ¹H and ¹³C NMR spectra of this compound, one would first perform a geometry optimization of the molecule using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set. nih.govfigshare.com Following this, a GIAO calculation is performed on the optimized structure to compute the isotropic shielding values for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against the computed shielding of a standard, typically tetramethylsilane (B1202638) (TMS). imist.ma

Studies have shown that for accurate predictions, especially for ¹³C NMR, using multiple standards for sp³ and sp² hybridized carbons can improve results. conicet.gov.ar The accuracy of these predictions is often within a few parts per million (ppm) for ¹³C and a fraction of a ppm for ¹H, which is generally sufficient to distinguish between different isomers or conformers. acs.orgrsc.org

Table 1: Predicted ¹³C NMR Chemical Shifts for a Model Azepane Derivative using a GIAO/DFT Approach This table is illustrative and based on typical computational results for similar N-alkylated azepane structures. Actual values for this compound would require specific calculations.

AtomPredicted Chemical Shift (ppm)
Carbonyl C172.5
CH₂ adjacent to N (in propionate)48.2
CH₂ adjacent to C=O34.1
CH₂ adjacent to N (in ring)55.8
Ring CH₂ (beta to N)27.5
Ring CH₂ (gamma to N)29.0
O-CH₂60.3
O-CH₂-CH₃14.2

Data is hypothetical and for illustrative purposes only.

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These calculations are typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. nih.govarxiv.orgarxiv.orgyoutube.comnih.govnih.govresearchgate.net

The calculation of harmonic vibrational frequencies is a standard feature in many quantum chemistry software packages. The results provide a set of vibrational modes and their corresponding frequencies. It is common practice to scale the calculated frequencies by an empirical factor (often around 0.96) to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies. nih.gov

For this compound, a vibrational frequency calculation would reveal characteristic peaks, such as the C=O stretch of the ester group, C-N stretching modes of the azepine ring, and various C-H stretching and bending vibrations. The potential energy distribution (PED) analysis can be used to make a detailed assignment of each calculated vibrational mode to specific atomic motions. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound This table is illustrative and based on typical computational results for molecules with similar functional groups. Actual values would require specific calculations.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)
C=O Stretch (Ester)~1735
C-N Stretch (Azepine Ring)~1100-1200
C-O Stretch (Ester)~1150-1250
Aliphatic C-H Stretches~2850-2960

Data is hypothetical and for illustrative purposes only.

Research Applications in Organic Synthesis and Chemical Biology

Ethyl Hexahydro-1H-Azepine-1-Propionate as a Versatile Synthetic Intermediate

As a readily available, functionalized azepane, this compound serves as an excellent starting point for a variety of chemical transformations.

The azepane ring is a crucial structural motif in a number of natural products and active pharmaceutical ingredients. chemistryviews.org Its presence in drugs like the antidiabetic Tolazamide and the antihistamine Azelastine highlights its pharmacological importance. lifechemicals.com this compound can act as a precursor to more elaborate azepane-containing scaffolds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be reduced to an alcohol, providing a different point for further functionalization.

For instance, synthetic strategies aimed at producing annulated (fused-ring) azepanes often start with simpler, functionalized cyclic compounds. chemistryviews.orguol.de A multi-step synthesis to create optically active [b]-annulated azepane scaffolds has been developed, which begins with cyclic α-allyl-β-oxoesters. chemistryviews.org These are then subjected to a ruthenium-catalyzed cross-metathesis with acrylonitrile, followed by a palladium-catalyzed hydrogenation and reductive amination to yield the final annulated azepane. chemistryviews.org The ester and amino groups on the resulting products offer two points for further chemical modification. chemistryviews.org A building block like this compound could potentially be integrated into similar multi-step sequences to generate novel and diverse azepane-based molecular libraries.

The development of new, effective strategies for the selective preparation of azepane derivatives is of great interest due to the challenges associated with the slow kinetics of seven-membered ring formation. nih.gov Using pre-formed azepane rings like that in this compound circumvents this challenge. The compound can be used to construct more complex heterocyclic systems, such as spirocycles or fused bicyclic structures.

For example, a one-pot method has been developed to create 4-acyl-1,2-dihydro-3-benzazepines through a ring expansion of six-membered heterocycles. researchgate.net Another approach involves a tandem amination/cyclization of functionalized allenynes with primary and secondary amines, catalyzed by Copper(I), to produce trifluoromethyl-substituted azepine-2-carboxylates. nih.gov This reaction proceeds smoothly with a variety of amines to furnish the desired azepine derivatives in moderate to good yields. nih.gov The ester functionality of this compound could be modified to participate in intramolecular cyclizations, such as Dieckmann condensation, to create bicyclic systems containing the azepane ring.

The incorporation of non-natural amino acids into peptides is a common strategy to create peptidomimetics with enhanced stability, conformational rigidity, and biological activity. Azepane-based amino acids are valuable tools in this area. csic.es Research has shown that azepane quaternary amino acids can effectively stabilize 3(10)-helical structures in short peptides. nih.govacs.org

A stereoselective method for synthesizing an azepane quaternary amino acid from ornithine derivatives has been described. csic.es This azepane-restricted amino acid was shown to effectively induce 3(10) helical structures in model pentapeptides, as confirmed by theoretical, NMR, and X-ray studies. csic.es this compound, as a derivative of a β-amino acid, could be hydrolyzed to its corresponding carboxylic acid and utilized as a building block in the synthesis of peptide analogs, potentially influencing their secondary structure and biological properties.

Catalytic Roles and Applications of Azepane Derivatives in Organic Reactions

The azepane moiety itself, and the secondary amine from which it is derived, can play important roles in catalysis.

Cyclic amines are frequently used as organocatalysts or as ligands in metal-based catalytic systems. While specific studies investigating this compound as a catalyst are not prominent, the core azepane structure is relevant. For example, the synthesis of functionalized azepanes can be achieved from bicyclic halogenated aminocyclopropane derivatives. rsc.org The process involves a reductive amination that triggers a cyclopropane (B1198618) ring cleavage, leading to ring-expanded products like azepanes. rsc.org The development of new catalytic methods to access these important seven-membered rings is an active area of research. researchgate.net

Azepane derivatives can serve as ligands for transition metals, influencing the outcome of catalytic reactions. The nitrogen atom of the azepane ring can coordinate to a metal center, and the substituents on the ring can be tailored to create a specific steric and electronic environment around the metal. This is a fundamental concept in the design of catalysts for a wide range of transformations, including cross-coupling, hydrogenation, and hydroamination reactions. uniurb.itacs.org

For example, a silyl-aza-Prins cyclization reaction to synthesize seven-membered nitrogen heterocycles uses a Lewis acid catalyst like InCl₃ to produce trans-azepanes with high yields and excellent diastereoselectivity. acs.org The mechanism involves the formation of an iminium ion, which undergoes a 7-endo cyclization. acs.org Furthermore, osmium-catalyzed tethered aminohydroxylation has been used as a key step in the stereoselective synthesis of highly hydroxylated azepane iminosugars, demonstrating the utility of metal catalysis in constructing complex azepane systems. nih.govacs.org The azepane nitrogen plays a crucial role in these transformations, either as a directing group or as part of the final heterocyclic product.

Mechanistic Probes in Chemical Biology

In the field of chemical biology, the specific compound "this compound" is not extensively documented as a primary mechanistic probe. However, the broader class of azepane-related compounds, characterized by the seven-membered nitrogen-containing ring, serves as a versatile scaffold for developing such tools. nih.govresearchgate.net These probes are instrumental in exploring complex biological processes at the molecular level. The inherent flexibility and the ability to be readily functionalized make the azepane core a valuable starting point for designing molecules that can interact with and report on biological systems. nih.govnepjol.info

Studies on Covalent Modification of Biomolecules by Azepane-Related Compounds

Azepane-related compounds are employed to study the covalent modification of biomolecules, a process fundamental to understanding cellular function and pathology. nih.gov Covalent modification occurs when a molecule, such as a reactive metabolite or a synthetic compound, forms a permanent chemical bond with a biological macromolecule like a protein or DNA. nih.govyoutube.com This can alter the biomolecule's structure, function, and interactions within the cell.

The azepane ring itself is relatively stable; however, it serves as a structural backbone for introducing reactive functional groups. These groups are designed to be electrophilic, targeting nucleophilic residues on biomolecules (e.g., cysteine, lysine, or histidine). For instance, a well-known example from a related class of compounds involves the thiocarbamate herbicide molinate (B1677398), which contains a hexahydro-1H-azepine moiety. Studies have shown that molinate, after metabolic activation, can covalently modify proteins. Specifically, it forms an S-hexahydro-1H-azepine-1-carbonyl adduct with a cysteine residue (Cys-125) on hemoglobin in rats. nih.gov This demonstrates the capacity of the azepane structure to be part of a molecule that engages in covalent modification of proteins in vivo. nih.gov

The ability to covalently modify specific amino acid residues provides a powerful method for identifying the binding sites of drugs or probing the active sites of enzymes. youtube.comnih.gov This information is critical for designing more specific and effective therapeutic agents.

Table 1: Examples of Azepane-Related Functionalities in Covalent Modification

Reactive Moiety Containing AzepaneTargeted Functional Group on BiomoleculeExample of Use
S-hexahydro-1H-azepine-1-carbonylThiol group (-SH) of CysteineModification of hemoglobin by the herbicide molinate. nih.gov
Azepane with electrophilic warheadAmino group (-NH2) of LysineGeneral strategy for protein labeling.
Azepane-based Michael acceptorsThiol group (-SH) of CysteineProbes for studying nucleophilic addition in biological systems.

Elucidation of Enzyme Inhibition Mechanisms at a Molecular Level

The azepane scaffold is a key structural motif found in numerous bioactive molecules and approved drugs, some of which function by inhibiting enzymes. nih.govwikipedia.org The study of how these compounds inhibit enzymes provides deep insights into enzyme mechanisms and pathways for drug development.

Azepane-containing compounds can act as various types of enzyme inhibitors. A significant application is in the design of irreversible inhibitors, particularly suicide inhibitors. A suicide inhibitor is an unreactive molecule that mimics an enzyme's natural substrate. youtube.comkhanacademy.org The enzyme's own catalytic machinery processes the inhibitor, converting it into a highly reactive intermediate. youtube.com This intermediate then forms a covalent bond with a residue in the enzyme's active site, leading to permanent inactivation. youtube.comkhanacademy.org

The ability of the azepane-containing compound molinate to covalently modify cysteine residues suggests a potential mechanism for enzyme inhibition. nih.gov Enzymes that have critical cysteine residues in their active sites could be susceptible to inhibition by such compounds. nih.gov By identifying the modified enzyme and the specific site of covalent attachment, researchers can confirm the mechanism of inhibition and gain a detailed understanding of the enzyme's active site architecture and catalytic process. This knowledge is crucial for the rational design of targeted therapies for a wide range of diseases. bohrium.com

Table 2: Illustrative Data on Enzyme Inhibition by Azepane-Related Compounds

Inhibitor ClassTarget Enzyme TypeMechanism of ActionPotential Outcome
Azepane-based suicide inhibitorsProteases, HydrolasesEnzyme-activated covalent modification of an active site residue. youtube.comnih.govIrreversible enzyme inactivation.
Azepane-based competitive inhibitorsKinases, TransportersReversible binding to the enzyme's active site, competing with the natural substrate. nih.govReversible modulation of enzyme activity. nih.gov
N-benzylated bicyclic azepanesMonoamine transporters (NET, DAT)Inhibition of transporter function. nih.govPotent inhibition of neurotransmitter reuptake. nih.gov

Future Research Directions in Ethyl Hexahydro 1h Azepine 1 Propionate Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of azepane derivatives often involves multi-step procedures that may utilize harsh reagents and generate significant waste. A primary focus for future research should be the development of novel, efficient, and sustainable synthetic methodologies for Ethyl hexahydro-1H-azepine-1-propionate.

Current synthetic approaches to related azepane structures often rely on ring-expansion strategies or the functionalization of pre-existing azepane rings. researchgate.net For instance, a related compound, 1H-azepine-1-propanoic acid, hexahydro-2-oxo-, ethyl ester, can be synthesized from caprolactam and ethyl acrylate. chemicalbook.com Another approach involves the CuI-catalyzed coupling reaction of β-amino acids or esters with aryl halides, which has been successful in the synthesis of other complex molecules. dntb.gov.ua

Future research should aim to adapt and refine these methods with a focus on green chemistry principles. This includes the exploration of:

Catalytic Systems: Investigating novel catalysts, including earth-abundant metals or organocatalysts, to replace more hazardous or expensive reagents. The use of trifluoromethanesulfonic acid as a catalyst in the synthesis of a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, highlights the potential for strong acid catalysis in a one-step synthesis. google.com

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents.

Flow Chemistry: Implementing continuous flow processes, which can offer improved safety, scalability, and efficiency compared to batch reactions. Photochemical flow reactors have been successfully used for the synthesis of substituted azepines from aryl azides. researchgate.net

A key objective will be to develop a synthetic route that is not only high-yielding and cost-effective but also minimizes its environmental impact, making this compound more accessible for further investigation.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by the interplay of the tertiary amine within the azepane ring and the ester functionality of the propionate (B1217596) side chain. While the general reactivity of azepanes is understood, the specific reaction pathways for this compound are not well-documented.

The nitrogen atom of the azepane ring is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and oxidation. The ester group, on the other hand, is susceptible to hydrolysis, amidation, and reduction. Future research should systematically investigate the reactivity of this compound under a range of conditions to map out its chemical behavior. This could include:

Reactions at the Azepane Nitrogen: Exploring reactions such as N-oxide formation, quaternization, and participation in transition metal-catalyzed cross-coupling reactions.

Transformations of the Ethyl Propionate Side Chain: Investigating the hydrolysis of the ester to the corresponding carboxylic acid, 3-(azepan-1-yl)propanoic acid, which could serve as a precursor for further derivatization. chemicalbook.com Amidation with various amines could also lead to a library of novel compounds with diverse properties.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the azepane ring under various conditions and exploring potential ring-opening or rearrangement reactions to generate novel scaffolds.

Biocatalytic Transformations: Utilizing enzymes to catalyze stereoselective modifications of the molecule, which could be particularly valuable for producing enantiomerically pure compounds.

Carbamylation Reactions: Investigating the potential for the hexahydro-1H-azepine moiety to participate in carbamylation reactions, similar to how the herbicide molinate (B1677398) forms a S-hexahydro-1H-azepine-1-carbonyl adduct with cysteine residues in proteins in vivo. nih.gov This could have implications for its biological activity and potential as a covalent modifier.

A thorough understanding of its reactivity will be crucial for its application as a building block in the synthesis of more complex molecules.

Advanced Computational Approaches for Structure-Reactivity Prediction

In silico methods are indispensable tools in modern chemical research, offering the ability to predict molecular properties and reactivity, thereby guiding experimental work. For this compound, advanced computational approaches can provide significant insights into its structure-property relationships.

Future computational research on this compound should focus on:

Conformational Analysis: The seven-membered azepane ring is known to exist in multiple low-energy conformations, such as chair and boat forms. slideshare.net A detailed conformational analysis using methods like DFT and molecular dynamics (MD) simulations will be essential to understand its three-dimensional structure and how it influences its reactivity and potential biological activity.

Prediction of Physicochemical Properties: Computational tools can accurately predict key properties such as solubility, lipophilicity (LogP), and pKa, which are critical for assessing its drug-likeness and potential applications.

Reactivity Indices: Calculation of reactivity descriptors, such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui functions, can help to predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new reactions.

Spectroscopic Simulation: Simulating spectroscopic data (e.g., NMR, IR) can aid in the characterization of the molecule and its reaction products.

By building a robust computational model of this compound, researchers can more efficiently design experiments and prioritize synthetic targets.

Integration with High-Throughput Screening for Chemical Library Development

High-throughput screening (HTS) is a powerful technology in drug discovery and materials science that allows for the rapid testing of large numbers of compounds for a specific activity. dovepress.com The development of diverse chemical libraries is a prerequisite for successful HTS campaigns. nih.gov

This compound, with its modifiable azepane and ester functionalities, is an ideal scaffold for the creation of a focused chemical library. Future research in this area should involve:

Combinatorial Synthesis: Developing a combinatorial synthesis strategy to generate a library of derivatives by reacting this compound with a diverse set of building blocks. For example, hydrolysis of the ester followed by amide coupling with a library of amines would generate a large number of novel amides.

Scaffold for Drug Discovery: The azepane motif is present in numerous approved drugs, suggesting that derivatives of this compound could exhibit interesting biological activities. nih.govlifechemicals.com A library based on this scaffold could be screened against a wide range of biological targets to identify potential new drug leads. The discovery of azepane sulfonamides as potent 11β-HSD1 inhibitors highlights the potential of this scaffold in identifying enzyme inhibitors. nih.gov

Development of Structure-Activity Relationships (SAR): Once hits are identified from HTS, the library of derivatives will be invaluable for establishing SAR, which is crucial for optimizing the potency and selectivity of lead compounds.

By integrating the synthesis of a focused library around the this compound core with HTS, researchers can efficiently explore the chemical space and unlock the therapeutic or material science potential of this compound class.

Q & A

Q. How can researchers optimize synthetic protocols for ethyl hexahydro-1H-azepine-1-propionate to improve yield and purity?

Methodological guidance: Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while using controlled conditions. Employ techniques like thin-layer chromatography (TLC) or HPLC for real-time purity assessment. Reference USP standards for reagent specifications, ensuring solvents and catalysts meet ≥99% purity thresholds to minimize side reactions .

Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?

Methodological guidance: Combine spectroscopic methods (e.g., NMR for structural confirmation, IR for functional group analysis) with chromatographic separation (GC-MS or LC-MS). Cross-validate results using USP-referenced protocols for impurity profiling, such as spiking experiments with known standards to identify retention times .

Q. How should researchers design safety protocols for handling this compound given limited physicochemical data?

Methodological guidance: Adopt precautionary measures for unknown hazards, including fume hood use, P95/P1 respirators for aerosolized particles, and chemical-resistant gloves. Conduct small-scale pilot experiments to monitor acute exposure effects, documenting observations for risk assessment .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns vs. computational simulations) be resolved for this compound?

Methodological guidance: Replicate experiments under standardized conditions to rule out instrumental variability. Perform density functional theory (DFT) calculations to predict NMR chemical shifts, comparing results with empirical data. Use statistical tools (e.g., chi-square tests) to quantify discrepancies and identify systematic errors .

Q. What methodologies are suitable for assessing the compound’s stability under varying environmental conditions (temperature, humidity, pH)?

Methodological guidance: Design accelerated aging studies using controlled chambers to simulate extreme conditions. Monitor degradation via mass loss, colorimetric assays, or stability-indicating HPLC methods. Address data gaps (e.g., missing decomposition pathways in literature) by isolating intermediates for structural elucidation .

Q. How can researchers validate hypotheses about the compound’s mechanism of action in biological systems?

Methodological guidance: Employ multi-omics approaches (e.g., metabolomics to track metabolite profiles, proteomics to identify binding partners). Use knockout models or competitive inhibition assays to isolate specific interactions. Ensure statistical power by predefining sample sizes and controls to minimize Type I/II errors .

Q. What strategies integrate multi-modal data (spectral, computational, biological) to refine structure-activity relationships?

Methodological guidance: Apply machine learning algorithms to correlate structural descriptors (e.g., logP, polar surface area) with experimental outcomes. Validate models using k-fold cross-validation and external datasets. Publish raw data in repositories like ChemSpider to enable community-driven validation .

Key Methodological Considerations

  • Data Integrity : Maintain raw datasets in standardized formats (e.g., .cdf for chromatography) with metadata annotations (e.g., instrument calibration dates) to ensure reproducibility .
  • Ethical Reporting : Disclose all methodological deviations (e.g., unexpected side reactions) in publications, avoiding post hoc rationalization of results .
  • Secondary Data Use : When leveraging databases (e.g., PubChem), apply original statistical or computational analyses to avoid redundant conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.